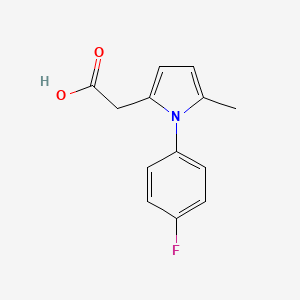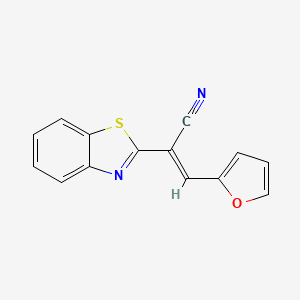![molecular formula C12H13ClO5 B12002732 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid CAS No. 1469-64-3](/img/structure/B12002732.png)
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid is an organic compound that features a chloro and methoxy substituent on a phenyl ring, attached to a butanedioic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with malonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the benzyl chloride reacts with the malonic acid to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 2-[(2-Hydroxy-5-methoxyphenyl)methyl]butanedioic acid.
Reduction: Formation of 2-[(2-Methoxyphenyl)methyl]butanedioic acid.
Substitution: Formation of 2-[(2-Amino-5-methoxyphenyl)methyl]butanedioic acid or 2-[(2-Thio-5-methoxyphenyl)methyl]butanedioic acid.
科学研究应用
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid involves its interaction with specific molecular targets. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The butanedioic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-[(2-Chloro-5-methoxyphenyl)methyl]propanoic acid
- 2-[(2-Chloro-5-methoxyphenyl)methyl]pentanedioic acid
- 2-[(2-Chloro-5-methoxyphenyl)methyl]hexanedioic acid
Uniqueness
2-[(2-Chloro-5-methoxyphenyl)methyl]butanedioic acid is unique due to its specific combination of chloro and methoxy substituents on the phenyl ring and the butanedioic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
| 1469-64-3 | |
分子式 |
C12H13ClO5 |
分子量 |
272.68 g/mol |
IUPAC 名称 |
2-[(2-chloro-5-methoxyphenyl)methyl]butanedioic acid |
InChI |
InChI=1S/C12H13ClO5/c1-18-9-2-3-10(13)7(5-9)4-8(12(16)17)6-11(14)15/h2-3,5,8H,4,6H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
DGIHPCWUYKWDQZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Cl)CC(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)



![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)






![Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester](/img/structure/B12002735.png)

![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)
